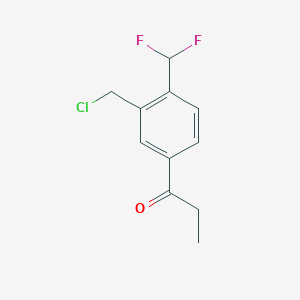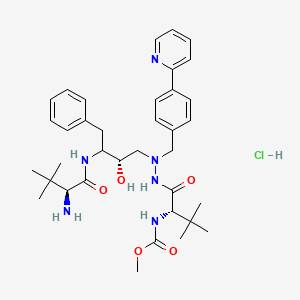
AtazanavirN13-descarboxymethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AtazanavirN13-descarboxymethyl is a derivative of atazanavir, a protease inhibitor used in the treatment of HIV-1 infection.
Preparation Methods
The synthesis of AtazanavirN13-descarboxymethyl involves several steps. One common method uses DEPBT as a condensing agent. The reaction involves 1-[4-(pyridine-2-yl)-phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane reacting with N-methoxycarbonyl-L-tertiary leucine in an organic solvent . This method is preferred due to its high yield, safety, and environmental friendliness compared to traditional methods that use more toxic and expensive reagents .
Chemical Reactions Analysis
AtazanavirN13-descarboxymethyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
AtazanavirN13-descarboxymethyl has several applications in scientific research:
Pharmaceutical Research: It is used to study the structure-activity relationship of protease inhibitors, optimize drug development, and understand resistance mechanisms.
Analytical Chemistry: The compound is used for identifying and quantifying protease inhibitors in various samples.
Biological Studies: It helps in understanding the biological effects of protease inhibitors and their potential therapeutic applications.
Mechanism of Action
AtazanavirN13-descarboxymethyl exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. It binds to the active site of HIV-1 protease, preventing the formation of mature virions . This mechanism is similar to that of atazanavir, but the removal of the carboxymethyl group may affect its binding affinity and specificity .
Comparison with Similar Compounds
AtazanavirN13-descarboxymethyl is unique due to the removal of the carboxymethyl group from the N13 position. Similar compounds include:
Atazanavir: The parent compound, used as a protease inhibitor in HIV treatment.
Darunavir: Another protease inhibitor with a different chemical structure but similar therapeutic use.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy. The uniqueness of this compound lies in its modified structure, which may offer different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C36H51ClN6O5 |
|---|---|
Molecular Weight |
683.3 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C36H50N6O5.ClH/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27;/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45);1H/t28?,29-,30+,31+;/m0./s1 |
InChI Key |
WALCMJGWDGOBQV-DBVAGWDJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC(CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N.Cl |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

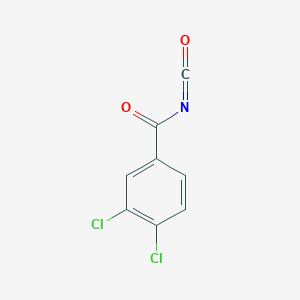
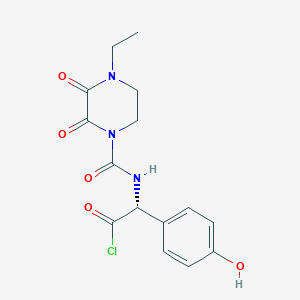

![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
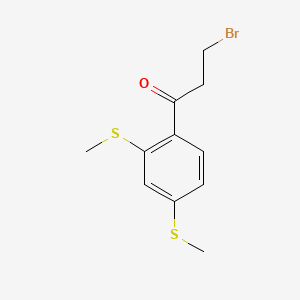
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
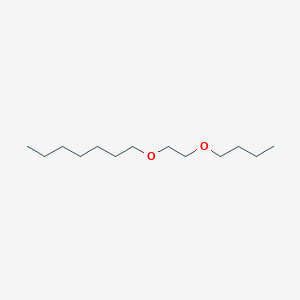

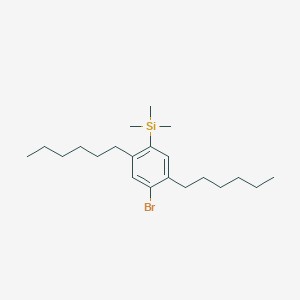
![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
